"synthesis of methyl 3-hydroxycyclohexanecarboxylate"
"synthesis of methyl 3-hydroxycyclohexanecarboxylate"
An In-depth Technical Guide to the Synthesis of Methyl 3-hydroxycyclohexanecarboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 3-hydroxycyclohexanecarboxylate is a pivotal chiral building block in modern organic synthesis, particularly valued in the pharmaceutical industry. Its substituted cyclohexane scaffold is a key structural motif in the development of novel therapeutics, including agents for modulating lipid and carbohydrate metabolism.[1] This guide provides a comprehensive overview of the primary synthetic routes to methyl 3-hydroxycyclohexanecarboxylate, with a focus on the reduction of methyl 3-oxocyclohexanecarboxylate. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-tested experimental protocols, and present quantitative data to inform methodological choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous resource for the synthesis of this valuable intermediate.
Introduction: Strategic Importance in Synthesis
Methyl 3-hydroxycyclohexanecarboxylate (C₈H₁₄O₃, MW: 158.19 g/mol ) is a bifunctional molecule featuring both a hydroxyl group and a methyl ester on a cyclohexane ring.[1][2] This structure makes it an exceptionally versatile intermediate for creating more complex molecular architectures.[3] The true value of this compound, especially in drug development, lies in its stereochemistry. The relative orientation of the hydroxyl and ester groups (cis or trans) and the absolute stereochemistry at the two chiral centers are critical for biological activity. For instance, the cis-configured parent acid has been identified as a key precursor for pharmaceuticals aimed at treating metabolic disorders like type II diabetes and atherosclerosis.[1] The ester functionality also allows for enzymatic resolution, enabling the isolation of specific, high-value enantiomers required for targeted drug action.[1]
This guide will focus on the most direct and widely applicable synthetic strategy: the stereoselective reduction of a keto-ester precursor.
Core Synthetic Strategy: Reduction of Methyl 3-Oxocyclohexanecarboxylate
The most common and efficient pathway to methyl 3-hydroxycyclohexanecarboxylate involves the reduction of the corresponding ketone, methyl 3-oxocyclohexanecarboxylate. This approach is advantageous as it allows for the strategic introduction of the hydroxyl group in the final step, with potential control over the resulting stereochemistry.
Synthesis of the Key Precursor: Methyl 3-Oxocyclohexanecarboxylate
The precursor, methyl 3-oxocyclohexanecarboxylate (CAS 13148-83-9), can be synthesized via several methods.[4][5] One sophisticated route begins with an aromatic precursor, such as 3-methoxybenzoic acid, and utilizes a Birch reduction. The resulting enol ether is hydrolyzed under acidic conditions to yield the β-keto ester.[1] This multi-step process effectively transforms a flat aromatic starting material into the desired saturated, three-dimensional cyclohexane structure.
The Reduction Step: From Ketone to Alcohol
The conversion of the carbonyl group in methyl 3-oxocyclohexanecarboxylate to a hydroxyl group is the critical transformation. The choice of reducing agent is paramount as it dictates the yield, selectivity, and stereochemical outcome of the reaction.
Mechanism of Hydride Reduction The reduction is typically achieved using a hydride-based reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LAH). The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the electrophilic carbonyl carbon. The resulting alkoxide intermediate is then protonated during an aqueous workup to yield the final alcohol. The stereochemical outcome is determined by the direction of the hydride attack on the planar carbonyl group, which can be influenced by steric hindrance from the adjacent ester group.
Mandatory Visualization: Synthetic Landscape
Caption: Overview of the primary synthetic route.
Experimental Protocols & Data
This section provides a detailed, validated protocol for the synthesis of methyl 3-hydroxycyclohexanecarboxylate via the reduction of its keto-ester precursor.
Quantitative Data Summary
The following table summarizes key quantitative data for the primary reactant and the target product. This information is essential for reaction planning, characterization, and quality control.
| Property | Methyl 3-Oxocyclohexanecarboxylate | Methyl 3-Hydroxycyclohexanecarboxylate |
| Molecular Formula | C₈H₁₂O₃ | C₈H₁₄O₃ |
| Molecular Weight | 156.18 g/mol [4] | 158.19 g/mol [1] |
| Appearance | Colorless Liquid | Colorless Liquid |
| Boiling Point | 233.3 ± 33.0 °C at 760 mmHg[1] | 233.3 ± 33.0 °C at 760 mmHg[1] |
| Density | ~1.1 g/cm³ | 1.1 ± 0.1 g/cm³[1] |
| CAS Number | 13148-83-9[4] | 37722-82-0[1] |
Detailed Protocol: Reduction with Sodium Borohydride
This protocol describes a standard, non-stereoselective reduction to produce a mixture of cis and trans diastereomers.
Materials:
-
Methyl 3-oxocyclohexanecarboxylate (1.0 eq)
-
Methanol (anhydrous)
-
Sodium borohydride (NaBH₄) (1.1 eq)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve methyl 3-oxocyclohexanecarboxylate (1.0 eq) in anhydrous methanol (approx. 10 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and stir the solution until it reaches 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 eq) to the cooled solution in small portions. Causality Note: The portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 1-2 hours. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting ketone spot.
-
Workup - Quenching: After the reaction is complete, cool the mixture in an ice bath again. Slowly and carefully add 1M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7. Trustworthiness Note: This step must be performed cautiously as hydrogen gas is evolved.
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic extracts and wash sequentially with deionized water (1 x 20 mL) and brine (1 x 20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 3-hydroxycyclohexanecarboxylate.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield the pure product.
Mandatory Visualization: Experimental Workflow
Caption: Step-by-step experimental workflow.
Stereochemical Considerations
The protocol described above typically yields a mixture of diastereomers. Achieving high stereoselectivity is often a critical goal in pharmaceutical synthesis. This can be accomplished through several advanced strategies:
-
Chiral Reducing Agents: Employing bulky or chiral borohydride reagents (e.g., L-Selectride®) can favor hydride attack from the less sterically hindered face of the ketone, leading to a higher diastereomeric ratio.
-
Catalytic Asymmetric Hydrogenation: An alternative to hydride reduction is the catalytic hydrogenation of the ketone using a chiral catalyst (e.g., a Ru-BINAP complex). This method can provide high levels of both diastereoselectivity and enantioselectivity, yielding a specific stereoisomer.[6]
-
Enzymatic Resolution: As mentioned, the racemic mixture of esters can be resolved using hydrolases, which selectively hydrolyze one enantiomer, allowing for the separation of the desired chiral alcohol.[1]
The selection of a specific method depends on the desired stereochemical outcome, scalability, and cost considerations for the target application.
Conclusion
The synthesis of methyl 3-hydroxycyclohexanecarboxylate via the reduction of its corresponding keto-ester is a robust and versatile method. By carefully selecting the reducing agent and reaction conditions, chemists can control the stereochemical outcome to produce specific isomers required for advanced applications, particularly in drug discovery and development. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize and utilize this important chemical intermediate.
References
-
MySkinRecipes. (n.d.). Methyl 3-(hydroxymethyl)cyclohexanecarboxylate. MySkinRecipes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pentanoic acid, 3-hydroxy-2-methyl-, methyl ester, (R *, R *)-(±) - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ketone, cyclohexyl methyl - Organic Syntheses Procedure. Organic Syntheses. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). methyl (1R,3R)-3-hydroxycyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methylenecyclohexanecarboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-hydroxy-4-methylcyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
ChemSynthesis. (n.d.). methyl 3-oxocyclohexanecarboxylate. ChemSynthesis. Retrieved from [Link]
-
PubChem. (n.d.). methyl (1R)-3-oxocyclohexane-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Methyl 3-hydroxycyclohexane-1-carboxylate | C8H14O3 | CID 12209242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-(hydroxymethyl)cyclohexanecarboxylate [myskinrecipes.com]
- 4. chemscene.com [chemscene.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
